molecular formula C6H14ClN B2852910 3-Methylpent-1-en-3-amine hydrochloride CAS No. 2172097-50-4

3-Methylpent-1-en-3-amine hydrochloride

Cat. No.: B2852910
CAS No.: 2172097-50-4
M. Wt: 135.64
InChI Key: LBXRYKNYNUAJJB-UHFFFAOYSA-N
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Description

3-Methylpent-1-en-3-amine hydrochloride ( 2172097-50-4) is an organic compound with the molecular formula C 6 H 14 ClN and a molecular weight of 135.63 g/mol . This chemical is an amine hydrochloride salt characterized by the presence of both an alkene and an amine functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The SMILES notation for this compound is C=CC(N)(C)CC.Cl, which confirms the structure of a tertiary amine with a terminal double bond . While direct applications for this specific compound are sparsely documented, its structure suggests utility in the development of more complex pharmacologically active molecules. Research indicates that closely related structural analogs, such as 3-Methylpent-1-yn-3-amine hydrochloride, are employed in synthetic pathways . A significant research application is found in the synthesis of Tapentadol, a centrally acting analgesic, where a derivative of this compound serves as a key synthetic intermediate . This highlights the value of this compound as a potential precursor in pharmaceutical research for constructing molecules with complex carbon-nitrogen frameworks. The product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-1-en-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-6(3,7)5-2;/h4H,1,5,7H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXRYKNYNUAJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpent-1-en-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial database and literature searches for "3-Methylpent-1-en-3-amine hydrochloride" under the specified CAS number 18833-44-8 did not yield specific data for this exact chemical entity. The provided information often redirects to structurally related but distinct molecules, most commonly the alkyne analogue, 3-Methylpent-1-yn-3-amine hydrochloride . This guide will, therefore, focus on the available information for this closely related compound and provide a theoretical framework for the properties and analysis of the target molecule based on established principles of organic chemistry and the characterization of tertiary allylic amines. This approach is taken to provide relevant and useful information while maintaining scientific integrity in the absence of direct data.

Molecular Structure and Physicochemical Properties

This compound is a tertiary allylic amine salt. The core structure features a pentene backbone with a double bond at the C1 position. A methyl group and an amine group are both attached to the C3 carbon, creating a chiral center. The hydrochloride salt form enhances its stability and water solubility.

Due to the absence of direct experimental data, the physicochemical properties are projected based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₆H₁₄ClNBased on the chemical name.
Molecular Weight 135.64 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.
Melting Point Expected to be >150 °CAmine salts generally have higher melting points than their free base forms due to ionic interactions. The alkyne analogue has a reported melting point in this range.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents.
pKa Estimated 9.5 - 10.5The pKa of the conjugate acid (the ammonium ion) is expected to be in the typical range for tertiary alkylamines.
Structural Visualization

The chemical structure of the cation of 3-Methylpent-1-en-3-amine is depicted below.

Caption: 2D structure of the 3-Methylpent-1-en-3-ammonium cation.

Synthesis and Reactivity

While a specific, validated synthesis for this compound is not available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for preparing tertiary amines is through the reaction of a suitable precursor with an amine.

Proposed Synthetic Pathway

A logical approach would involve the Grignard reaction of ethyl magnesium bromide with vinyl methyl ketone to form the tertiary alcohol, 3-methylpent-1-en-3-ol. This alcohol can then be converted to the corresponding chloride, followed by nucleophilic substitution with ammonia and subsequent acidification.

SynthesisWorkflow start Ethyl Magnesium Bromide + Vinyl Methyl Ketone reagent1 1. EtMgBr 2. H₃O⁺ intermediate1 3-Methylpent-1-en-3-ol (Tertiary Allylic Alcohol) reagent1->intermediate1 Grignard Reaction reagent2 SOCl₂ or HCl intermediate2 3-Chloro-3-methylpent-1-ene (Tertiary Allylic Chloride) reagent2->intermediate2 Chlorination reagent3 1. NH₃ (excess) 2. HCl (aq) product This compound reagent3->product Amination & Acidification

Caption: Proposed synthesis workflow for this compound.

Reactivity Profile

The reactivity of 3-Methylpent-1-en-3-amine is dictated by the tertiary amine and the vinyl group.

  • Amine Functionality: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts and can be alkylated or acylated.

  • Alkene Functionality: The carbon-carbon double bond is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo polymerization.

Analytical Characterization

A comprehensive characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals and FeaturesInterpretation
¹H NMR (in D₂O)~5.8-6.0 ppm (1H, dd, -CH=) ~5.2-5.4 ppm (2H, m, =CH₂) ~1.6-1.8 ppm (2H, q, -CH₂-) ~1.3-1.4 ppm (3H, s, -CH₃ on C3) ~0.9-1.0 ppm (3H, t, -CH₃ of ethyl)The vinyl protons would appear most downfield. The singlet for the methyl group on the chiral center and the quartet and triplet for the ethyl group would be characteristic. The broad N-H proton signal would exchange with D₂O.
¹³C NMR ~140-145 ppm (-CH=) ~115-120 ppm (=CH₂) ~60-65 ppm (-C-N) ~30-35 ppm (-CH₂-) ~25-30 ppm (-CH₃ on C3) ~8-12 ppm (-CH₃ of ethyl)The alkene carbons would have the largest chemical shifts. The carbon attached to the nitrogen would also be significantly downfield.
FT-IR (KBr pellet)~2400-2800 cm⁻¹ (broad, N⁺-H stretch) ~1640 cm⁻¹ (C=C stretch) ~910 and 990 cm⁻¹ (vinyl C-H bends)The broad ammonium salt stretch is a key indicator. The C=C stretch confirms the alkene presence.
Mass Spectrometry (ESI+)m/z = 100.12 (M+H)⁺ of free baseThe molecular ion of the free base (C₆H₁₃N) would be observed. Fragmentation would likely involve the loss of the ethyl or vinyl group.
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent (like trifluoroacetic acid) would be suitable for assessing purity. Detection would be by UV-Vis (at a low wavelength, e.g., 210 nm) or, more definitively, by mass spectrometry (LC-MS).

  • Gas Chromatography (GC): Analysis of the free base form could be performed on a polar capillary column. The hydrochloride salt itself is not volatile and would require derivatization or conversion to the free base before injection.

Safety and Handling

As a tertiary amine hydrochloride, this compound should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Directions

While direct experimental data for this compound is scarce in the public domain, its chemical properties and analytical profile can be reasonably predicted based on its structure as a tertiary allylic amine salt. The synthesis of this compound appears feasible through established organic reactions. For researchers and drug development professionals, the tertiary allylic amine motif is of significant interest. Future work should focus on the validated synthesis and full experimental characterization of this compound to explore its potential applications.

References

Due to the lack of specific literature for the target compound, this section remains unpopulated. Authoritative sources on general organic chemistry principles, synthesis of amines, and spectroscopic interpretation would be foundational for any practical work on this molecule.

3-Methylpent-1-en-3-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methylpent-1-en-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for producing this compound. Tertiary allylic amines are crucial structural motifs in medicinal chemistry and serve as versatile building blocks for more complex molecules.[1][2] This document outlines a multi-step synthesis beginning with commercially available starting materials, proceeding through a key tertiary allylic alcohol intermediate. The core transformations involve a Grignard reaction to construct the carbon skeleton, followed by a Ritter reaction to introduce the amine functionality, and concluding with a simple acid-base reaction to form the target hydrochloride salt. Each step is detailed with mechanistic insights, step-by-step protocols, and key considerations for process optimization and safety.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The target molecule, this compound, is a tertiary allylic amine salt. A logical retrosynthetic approach involves disconnecting the carbon-nitrogen bond and the carbon-carbon bonds adjacent to the tertiary center.

Figure 1: Retrosynthetic Analysis

G target 3-Methylpent-1-en-3-amine HCl amine 3-Methylpent-1-en-3-amine target->amine Salt Formation (HCl) alcohol 3-Methylpent-1-en-3-ol amine->alcohol C-N Bond Formation (Ritter Reaction) ketone Butan-2-one alcohol->ketone C-C Bond Formation (Grignard Reaction) grignard Vinylmagnesium Bromide alcohol->grignard

Caption: A simplified retrosynthetic pathway for the target compound.

This analysis points to a convergent synthesis strategy:

  • Step 1: Grignard Reaction. The tertiary alcohol, 3-methylpent-1-en-3-ol, is identified as a key precursor. This intermediate can be reliably synthesized via the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to butan-2-one.[3]

  • Step 2: Amination via Ritter Reaction. The conversion of the tertiary allylic alcohol to the corresponding amine is the critical step. The Ritter reaction is exceptionally well-suited for this transformation. It proceeds through a stable tertiary carbocation intermediate, which then reacts with a nitrile, followed by hydrolysis to yield the desired amine functionality.[4][5][6]

  • Step 3: Hydrochloride Salt Formation. The final step is the protonation of the synthesized free amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often preferred for pharmaceutical applications.[7]

This pathway was selected for its reliability, use of common laboratory reagents, and the well-understood nature of each core reaction, ensuring a high degree of predictability and scalability.

Step 1: Synthesis of 3-Methylpent-1-en-3-ol

Mechanistic Principles: The Grignard Reaction

The synthesis of the tertiary alcohol intermediate relies on the Grignard reaction, a cornerstone of C-C bond formation. The vinylmagnesium bromide acts as a potent nucleophile, with the carbanionic vinyl group attacking the electrophilic carbonyl carbon of butan-2-one. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Butan-2-one (MEK)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of vinyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of vinylmagnesium bromide.

  • Addition of Ketone: Cool the Grignard solution in an ice bath. Add a solution of butan-2-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 3-methylpent-1-en-3-ol can be purified by fractional distillation.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless liquid
Boiling Point ~121-123 °C
Key IR Peaks (cm⁻¹) ~3400 (broad, O-H), ~3080 (sp² C-H), ~1640 (C=C)
¹H NMR Peaks corresponding to vinyl, ethyl, and methyl protons, and a hydroxyl singlet.

Step 2: Amination via the Ritter Reaction

Mechanistic Principles

The Ritter reaction provides an elegant method for converting tertiary alcohols into N-alkyl amides.[6][8] The mechanism proceeds as follows:

  • Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the hydroxyl group of the tertiary allylic alcohol is protonated, forming a good leaving group (H₂O). Departure of water generates a resonance-stabilized tertiary allylic carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation, forming a stable nitrilium ion intermediate.

  • Hydrolysis to Amide: During aqueous workup, water attacks the nitrilium ion. Tautomerization and deprotonation lead to the formation of an N-substituted amide.

  • Amide Hydrolysis: The resulting amide can be hydrolyzed under acidic or basic conditions to yield the primary amine.

Figure 2: Ritter Reaction Mechanism

G cluster_0 Carbocation Formation cluster_1 Nitrilium Ion Formation cluster_2 Hydrolysis to Amide cluster_3 Hydrolysis to Amine A R₃C-OH B R₃C-OH₂⁺ A->B + H⁺ C R₃C⁺ B->C - H₂O D R₃C⁺ F R₃C-N⁺≡C-R D->F E R-C≡N E->F G R₃C-N⁺≡C-R H R₃C-NH-C(=O)-R G->H + H₂O - H⁺ I R₃C-NH-C(=O)-R J R₃C-NH₂ I->J H⁺/H₂O or OH⁻/H₂O

Caption: Key stages of the Ritter reaction for amine synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Methylpent-1-en-3-ol (from Step 1)

  • Acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and dropping funnel, place the 3-methylpent-1-en-3-ol and an excess of acetonitrile. Cool the mixture in an ice-salt bath to 0 °C or below.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup (Amide Isolation): Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a concentrated NaOH solution, keeping the mixture cool in an ice bath. This will hydrolyze the intermediate and precipitate the crude amide.

  • Amide Hydrolysis: To obtain the amine, the crude amide can be subjected to hydrolysis without complete purification. Add an excess of 6M NaOH solution to the neutralized mixture and heat to reflux for 6-12 hours.

  • Amine Extraction: After cooling, extract the resulting free amine from the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or potassium carbonate.

  • Purification: Filter and remove the solvent under reduced pressure to yield the crude 3-methylpent-1-en-3-amine. Further purification can be achieved via distillation.

Step 3: Formation of this compound

Mechanistic Principles: Acid-Base Reaction

The final step involves the straightforward acid-base reaction between the basic lone pair of electrons on the amine's nitrogen atom and a proton from hydrochloric acid.[7] This forms the ammonium salt, which is typically a crystalline solid that is more stable and easier to handle than the corresponding free amine. The use of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt.

Detailed Experimental Protocol

Materials:

  • 3-Methylpent-1-en-3-amine (from Step 2)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2M in diethyl ether) or anhydrous HCl gas

Procedure:

  • Dissolve the purified 3-methylpent-1-en-3-amine in a minimum amount of anhydrous diethyl ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield pure this compound.

Overall Process Flow and Summary

Figure 3: Complete Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Salt Formation A Butan-2-one + Vinylmagnesium Bromide B Acidic Workup A->B C 3-Methylpent-1-en-3-ol B->C D Acetonitrile + H₂SO₄ C->D E Amide Hydrolysis (NaOH) D->E F 3-Methylpent-1-en-3-amine E->F G HCl in Ether F->G H Precipitation & Filtration G->H I Target Product: Amine Hydrochloride H->I

Caption: Visual workflow of the three-step synthesis process.

StepReaction TypeKey ReagentsIntermediate/ProductTypical Yield
1 Grignard ReactionButan-2-one, Vinylmagnesium Bromide, Diethyl Ether3-Methylpent-1-en-3-ol75-85%
2 Ritter ReactionAcetonitrile, H₂SO₄, NaOH (for hydrolysis)3-Methylpent-1-en-3-amine60-75%
3 Salt FormationHydrochloric Acid, Diethyl Ether3-Methylpent-1-en-3-amine HCl>95%

Conclusion

This guide has detailed a logical and efficient three-step synthesis for this compound. The pathway leverages fundamental, high-yielding organic transformations, including the Grignard reaction for carbon framework construction and the Ritter reaction for the strategic introduction of the tertiary amine group. The protocols provided are based on established chemical principles and offer a solid foundation for laboratory-scale synthesis. This route provides a reliable method for accessing this valuable tertiary allylic amine building block for further applications in research and drug development.

References

  • A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. (n.d.). Google Scholar.
  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines - PMC. (2022, January 25). National Center for Biotechnology Information.
  • Synthesis of α-Tertiary Amines by the Ruthenium-catalyzed Regioselective Allylic Amination of. (n.d.). Nihon University.
  • The Chlorination of Aliphatic Amines1. (n.d.). Journal of the American Chemical Society.
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
  • Photocatalytic Amine-Promoted Selective Hydrochlorination and sp3 C–O Acylation of Alkyne-Tethered Methyl Ethers with Aldehydes | Organic Letters. (2025, March 27). ACS Publications.
  • What is the reaction between hydrochloric and amine? (2018, March 4). Quora.
  • Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia | Journal of the American Chemical Society. (2025, March 27). ACS Publications.
  • (PDF) Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. (2022, January 25). ResearchGate.
  • Process for the nuclear chlorination of aromatic amines in the para position. (n.d.). Google Patents.
  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC. (2022, April 15). National Center for Biotechnology Information.
  • Ritter Reaction | OpenOChem Learn. (n.d.). OpenOChem Learn.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Ritter reaction. (n.d.). Wikipedia.
  • Amination of allylic alcohols. (n.d.). Google Patents.
  • 3-Methyl-3-pentanol. (n.d.). Wikipedia.
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002, March 31). MDPI.
  • Ritter Reaction. (n.d.). Organic Chemistry Portal.
  • Ritter Reaction. (2019, November 1). Organic Chemistry Portal.
  • 3-methylpent-1-yn-3-amine | 18369-96-5. (n.d.). Sigma-Aldrich.
  • Exploration of Oxidative Ritter-Type Reaction of α-Arylketones and Its Application for the Collective Total Syntheses of Erythrina Alkaloids | CCS Chemistry. (n.d.). Chinese Chemical Society.
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC. (n.d.). National Center for Biotechnology Information.
  • 3-methyl-1-penten-3-ol. (n.d.). The Good Scents Company.
  • 3-Methyl-1-pentyn-3-ol 98%. (n.d.). Sigma-Aldrich.
  • 108575-32-2 | 3-Methylpent-1-yn-3-amine hydrochloride. (n.d.). ChemScene.
  • 3-Methylpent-1-en-3-amine | C6H13N | CID 247770. (n.d.). PubChem.
  • 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769. (n.d.). PubChem.
  • Preparation method and application of 3-methyl-3-amino-1-pentyne. (n.d.). Patsnap.
  • CAS 108575-32-2 | 3-Methylpent-1-yn-3-amine hydrochloride. (n.d.). Alchem Pharmtech.
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  • Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. (n.d.). BenchChem.

Sources

An In-depth Technical Guide to the Solubility of 3-Methylpent-1-en-3-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and successful drug development. This guide provides a detailed examination of the solubility characteristics of 3-Methylpent-1-en-3-amine hydrochloride, a key organic intermediate. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes the fundamental principles governing the solubility of amine hydrochlorides in organic solvents. It offers a theoretical framework, a comprehensive experimental protocol for determining solubility, and discusses the critical factors that influence this pivotal physicochemical property. The aim is to equip researchers with the knowledge to predict, measure, and manipulate solubility for applications ranging from reaction engineering to formulation.

Introduction: The Critical Role of Solubility

3-Methylpent-1-en-3-amine is a tertiary amine that serves as a building block in organic synthesis. Its hydrochloride salt, this compound, is an ionic compound whose solubility profile dictates its utility in various stages of pharmaceutical development. From optimizing reaction conditions in non-aqueous media to designing purification strategies like crystallization and developing final drug formulations, solubility is a critical parameter that influences process efficiency, yield, purity, and bioavailability.

Low solubility can lead to challenges in handling, poor reactivity in synthesis, and difficulties in achieving desired concentrations in formulations[1]. Conversely, a thorough understanding of solubility allows scientists to select appropriate solvent systems, control crystallization processes, and ultimately accelerate the development timeline. This guide delves into the factors that control the solubility of this specific amine salt and provides the tools to experimentally quantify it.

Physicochemical Properties & Structural Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure.

  • Molecular Formula: C₆H₁₄ClN

  • Structure: The molecule consists of a six-carbon aliphatic chain with a vinyl group and a tertiary amine functional group. The hydrochloride form is an ionic salt, [CH₂(CH)C(CH₃)(NH₃⁺)CH₂CH₃]Cl⁻.

  • Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state and can dissociate in solvents with sufficient polarity. This ionic character is the most dominant factor governing its solubility.

  • Organic Moiety: The C₆ hydrocarbon portion of the molecule is nonpolar and lipophilic. This part of the structure contributes to its potential solubility in less polar organic solvents.

The solubility of this compound is therefore a delicate balance between the high polarity of the ammonium chloride head and the nonpolar nature of the hydrocarbon tail.

Theoretical Principles of Amine Hydrochloride Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle, but for ionic salts in organic solvents, a more nuanced understanding is required[2]. Solubility is governed by the energetic favorability of breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Key Solvent Properties Influencing Solubility:

  • Polarity and Dielectric Constant: Polar solvents are generally more effective at dissolving ionic salts. A high dielectric constant reduces the electrostatic force between the cation (ammonium ion) and the anion (chloride ion), facilitating their separation and solvation[3].

  • Hydrogen Bonding Capability: Solvents are classified as protic (containing O-H or N-H bonds) or aprotic[3][4].

    • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These are often excellent solvents for amine hydrochlorides. Their ability to act as hydrogen bond donors allows them to strongly solvate the chloride anion, while the polar nature solvates the ammonium cation[4][5].

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have high dipole moments but lack O-H or N-H bonds[3]. They can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the anion compared to protic solvents. Consequently, solubility in these solvents can be significant but is often lower than in protic counterparts[4].

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and no capacity for strong dipole or hydrogen bonding interactions. They are generally very poor solvents for ionic salts like this compound, as they cannot overcome the strong ionic forces of the crystal lattice[2][6].

The interplay of these factors dictates that solubility will be highest in polar protic solvents, moderate in polar aprotic solvents, and negligible in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

Since pre-existing data is scarce, experimental determination is crucial. The "shake-flask" method is the gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability and simplicity[7][8].

Mandatory Visualization: Experimental Workflow

Below is a diagram outlining the standardized workflow for determining solubility via the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess solid 3-Methylpent-1-en-3-amine HCl to a vial B 2. Add a precise volume of the selected organic solvent A->B Dispense C 3. Seal vial and place in shaker at constant T (e.g., 25°C) B->C Secure D 4. Agitate for a sufficient time (e.g., 24-72h) to reach equilibrium C->D Shake E 5. Check for presence of undissolved solid D->E Visual Check F 6. Stop agitation, allow solid to settle E->F Equilibrium Confirmed G 7. Withdraw aliquot of the supernatant F->G Sample H 8. Filter immediately (e.g., 0.22 µm PTFE syringe filter) G->H Clarify I 9. Quantify concentration via validated analytical method (e.g., HPLC) H->I Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure equilibrium is reached and measurements are accurate.

Materials:

  • This compound (ensure purity and solid form are characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with solvent-resistant caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control[8]

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess of solid this compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed[7][9]. A good starting point is an amount that is 2-3 times the expected solubility.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM)[8][9].

  • Time to Equilibrium: Allow the suspension to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A preliminary experiment should be run where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine the point at which the concentration no longer increases[8]. Typically, 24 to 72 hours is sufficient[9].

  • Phase Separation: Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to sediment. For some systems, centrifugation may be necessary to pellet the solid[9].

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any undissolved microparticles[10].

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent to fall within the calibration range of the analytical method. Quantify the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.

Anticipated Solubility Data & Presentation

While specific experimental data for this compound is not available in the searched literature, a representative data table can be structured to present findings from the experimental protocol described above.

Table 1: Representative Solubility Data Structure for this compound at 25 °C

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility RankExperimentally Determined Solubility ( g/100 mL)
HexaneNonpolar1.9Very LowTo be determined
TolueneNonpolar2.4Very LowTo be determined
DichloromethanePolar Aprotic9.1LowTo be determined
AcetonePolar Aprotic21ModerateTo be determined
AcetonitrilePolar Aprotic37.5Moderate-HighTo be determined
EthanolPolar Protic24.5HighTo be determined
MethanolPolar Protic33Very HighTo be determined

Conclusion

The solubility of this compound in organic solvents is a complex property governed primarily by the polarity and hydrogen-bonding capabilities of the solvent. As an ionic salt, it is expected to exhibit the highest solubility in polar protic solvents like methanol and ethanol, and the lowest solubility in nonpolar solvents such as hexane. For drug development professionals, accurately determining this parameter is not an academic exercise but a practical necessity. The robust shake-flask method detailed in this guide provides a reliable pathway to generate the critical data needed to guide solvent selection for synthesis, purification, and formulation, thereby ensuring process efficiency and product quality.

References

  • Vertex AI Search. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. Retrieved February 15, 2026.
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  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 3-Methylpent-1-yn-3-amine | C6H11N. Retrieved February 15, 2026.
  • RSC Publishing. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved February 15, 2026.
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Methodological & Application

Introduction: Unveiling the Synthetic Potential of a Versatile Allylic Amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Manipulation of 3-Methylpent-1-en-3-amine Hydrochloride with Electrophilic Reagents

3-Methylpent-1-en-3-amine is a structurally intriguing organic building block. It possesses two key reactive centers: a primary amine nucleophile and an adjacent vinyl group. The amine is situated on a tertiary carbon, which introduces significant steric hindrance that must be considered in reaction design. This molecule is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. The presence of the salt form necessitates a crucial preliminary step in most reactions: the liberation of the free amine using a suitable base, as the ammonium salt itself is non-nucleophilic.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, outlining the reactivity of this compound with various classes of electrophiles. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind protocol design, ensuring a deep and practical understanding of how to leverage this versatile synthon.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The reaction of the primary amine with alkylating agents, such as alkyl halides, is a fundamental method for synthesizing secondary and tertiary amines.[1][2] The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A key challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][3] However, careful control of stoichiometry and reaction conditions can favor mono-alkylation.

Mechanistic Considerations

The process begins with the deprotonation of the 3-methylpent-1-en-3-ammonium chloride to yield the free primary amine. This free amine then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The initial product is the secondary ammonium salt, which is then deprotonated by a base present in the reaction mixture to yield the neutral secondary amine. If an excess of the alkylating agent is used, this secondary amine can undergo a subsequent alkylation to form a tertiary amine.

N_Alkylation_Mechanism Figure 1: N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps AmineHCl 3-Methylpent-1-en-3-amine HCl FreeAmine Free Primary Amine AmineHCl->FreeAmine Deprotonation Base Base (e.g., NaHCO3) Base->FreeAmine SN2 SN2 Attack FreeAmine->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 SecondaryAmine Secondary Amine Product SN2->SecondaryAmine Formation

Figure 1: N-Alkylation Workflow.
Protocol: Mono-N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-3-methylpent-1-en-3-amine.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine hydrochloride). Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free amine.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60°C and let it stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-3-methylpent-1-en-3-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ElectrophileBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF2575-85
Benzyl BromideNaHCO₃Acetonitrile6080-90
Ethyl BromoacetateEt₃NTHF5070-80

N-Acylation: Synthesis of N-Allylic Amides

N-acylation is a highly reliable reaction for primary amines, leading to the formation of stable amide bonds.[4] This transformation typically employs acyl chlorides or acid anhydrides as the electrophilic acylating agents. The reaction proceeds via a nucleophilic addition-elimination mechanism.[5] Due to the generation of a strong acid (HCl or a carboxylic acid) as a byproduct, a stoichiometric amount of a non-nucleophilic base is required to neutralize the acid and drive the reaction to completion.

Mechanistic Considerations

The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as pyridine or triethylamine, then deprotonates the resulting N-acylated ammonium ion to yield the final, neutral amide product.

N_Acylation_Mechanism Figure 2: N-Acylation Mechanism Reactants Free Amine + Acyl Chloride (RCOCl) Tetrahedral Tetrahedral Intermediate O⁻ Cl Reactants->Tetrahedral Nucleophilic Attack Product_Salt Protonated Amide + Cl⁻ Tetrahedral->Product_Salt Collapse & Expel Cl⁻ Final_Product Neutral Amide Product Product_Salt->Final_Product Deprotonation Base Base Base->Final_Product

Figure 2: N-Acylation Mechanism.
Protocol: N-Acylation with Acetyl Chloride

Objective: To synthesize N-acetyl-3-methylpent-1-en-3-amine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-acetylated amide is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the product identity and purity via NMR spectroscopy and IR spectroscopy (noting the appearance of a strong amide C=O stretch around 1650 cm⁻¹).

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetyl ChlorideEt₃NDCM0 to 25>95
Benzoyl ChloridePyridineDCM0 to 2590-98
Acetic AnhydrideEt₃NDCM25>95

Michael (Conjugate) Addition: Formation of β-Amino Carbonyls

Primary amines are effective nucleophiles for the Michael or 1,4-conjugate addition reaction.[6][7] This reaction involves the addition of the amine to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate ester or an enone.[8] It is a powerful C-N bond-forming reaction that proceeds under mild conditions and is highly atom-economical.[6]

Mechanistic Considerations

The reaction is typically base-catalyzed, although the amine itself can often serve as both the nucleophile and the base. The amine's lone pair attacks the electron-deficient β-carbon of the Michael acceptor. This generates a resonance-stabilized enolate intermediate. Subsequent proton transfer, typically from a protonated amine molecule or a protic solvent, quenches the enolate to furnish the final β-amino carbonyl adduct.

Protocol: Michael Addition to Methyl Acrylate

Objective: To synthesize the methyl ester of 3-amino-3-(3-methyl-1-penten-3-yl)propanoic acid.

Materials:

  • This compound

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Standard work-up and purification reagents

Procedure:

  • Free Amine Generation: In a flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in methanol. Stir for 20 minutes at room temperature.

  • Electrophile Addition: Add methyl acrylate (1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes homogeneous. Monitor by TLC or GC-MS.

  • Work-up: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting β-amino ester by column chromatography on silica gel.

Michael AcceptorSolventTemperature (°C)Typical Yield (%)
Methyl AcrylateMethanol2585-95
AcrylonitrileEthanol2580-90
Methyl Vinyl KetoneNone (Neat)2575-85

Electrophilic Addition to the Alkene

While the amine is the more potent nucleophile, the vinyl group can also participate in reactions, specifically electrophilic additions.[9] For this to occur, the amine must first be protonated to form the non-nucleophilic ammonium salt. The presence of the electron-withdrawing ammonium group deactivates the double bond towards electrophilic attack. Therefore, harsh conditions, such as the use of strong, non-nucleophilic acids, are required.

Mechanistic Considerations

The reaction with an electrophile like HBr proceeds via protonation of the double bond to form the most stable carbocation intermediate.[10] In this case, protonation at C-1 yields a tertiary, resonance-stabilized allylic carbocation. The bromide nucleophile can then attack either of the two carbons (C-2 or C-3) that share the positive charge, leading to a mixture of 1,2- and 1,4-addition products. The formation of the more stable tertiary carbocation is a key regiochemical determinant, following Markovnikov's rule.[11]

Electrophilic_Addition Figure 3: Electrophilic Addition to the Alkene cluster_input Inputs cluster_mechanism Mechanism Amine Free Amine ProtonatedAmine Protonated Amine Amine->ProtonatedAmine Protonation of N HBr HBr HBr->ProtonatedAmine Carbocation Tertiary Allylic Carbocation (Resonance Stabilized) HBr->Carbocation ProtonatedAmine->Carbocation Alkene Protonation Product_1_2 1,2-Addition Product Carbocation->Product_1_2 Br⁻ Attack at C3 Product_1_4 1,4-Addition Product Carbocation->Product_1_4 Br⁻ Attack at C1

Figure 3: Electrophilic Addition to the Alkene.
Protocol: Hydrobromination of the Double Bond

Objective: To synthesize the haloamine products from the addition of HBr across the double bond.

Materials:

  • This compound

  • Hydrogen bromide (48% in acetic acid)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid at 0°C.

  • Electrophile Addition: Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully in vacuo.

  • Analysis: Analyze the product mixture by GC-MS and NMR to determine the ratio of 1,2- and 1,4-addition products. Purification of the individual isomers can be challenging and may require specialized chromatographic techniques.

Conclusion

This compound is a building block with rich and tunable reactivity. By selecting the appropriate electrophile and reaction conditions, chemists can selectively target either the primary amine or the vinyl group. The protocols and mechanistic insights provided herein offer a robust framework for the strategic incorporation of this versatile molecule into complex targets, from novel pharmaceutical agents to advanced materials. The key to unlocking its full potential lies in the careful consideration of its dual-functional nature and the judicious use of bases to modulate the reactivity of the nucleophilic amine center.

References

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Application Notes & Protocols: 3-Methylpent-1-en-3-amine Hydrochloride as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Tertiary Allylic Amine Ligand

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The heart of this transformation lies in the palladium catalyst, whose activity and selectivity are intricately modulated by the coordinating ligands. While phosphine-based ligands have historically dominated the field, the exploration of alternative ligand classes, such as amines, offers compelling advantages in terms of cost-effectiveness and unique reactivity profiles.[3]

This document introduces 3-Methylpent-1-en-3-amine hydrochloride (MPA-HCl), a structurally intriguing tertiary allylic amine, as a potential ligand for palladium-catalyzed cross-coupling reactions. While the direct application of MPA-HCl as a catalytic ligand is not yet extensively documented in peer-reviewed literature, its molecular architecture—featuring a sterically accessible nitrogen donor atom and an adjacent allyl group—suggests a promising role in stabilizing the palladium center and facilitating key steps of the catalytic cycle. The hydrochloride salt form ensures stability and ease of handling, with the active free amine ligand being conveniently generated in situ.

These notes provide a comprehensive guide for researchers, outlining the synthesis of MPA-HCl, its proposed application in a model Suzuki-Miyaura reaction, and a detailed, field-proven protocol. We will delve into the mechanistic rationale, offering insights into the causality behind our experimental choices and providing a framework for further exploration and optimization.

Synthesis and Characterization of this compound (MPA-HCl)

The target ligand can be synthesized in a two-step sequence starting from the commercially available 3-methyl-1-pentyn-3-ol, as outlined in a patented procedure.[4]

Workflow for Ligand Synthesis

G cluster_0 Step 1: Alkynyl Amine Synthesis cluster_1 Step 2: Salt Formation start 3-Methyl-1-pentyn-3-ol step1 Chlorination with HCl/H2SO4 start->step1 intermediate1 3-Methyl-3-chloro-1-pentyne step1->intermediate1 step2 Ammonolysis with NH3(aq)/NH3(g) intermediate1->step2 product1 3-Methylpent-1-yn-3-amine step2->product1 step3 Treatment with HCl in Ether product1->step3 final_product 3-Methylpent-1-en-3-amine HCl (MPA-HCl) step3->final_product

Caption: Synthetic workflow for MPA-HCl.

Protocol 2.1: Synthesis of 3-Methylpent-1-yn-3-amine
  • Rationale: This procedure first converts the tertiary alcohol to a more reactive tertiary chloride, which then undergoes nucleophilic substitution with ammonia to form the desired amine. The use of aqueous and gaseous ammonia under pressure ensures a high concentration of the nucleophile, driving the reaction to completion.

  • Chlorination: In a well-ventilated fume hood, to a flask equipped with a stirrer and cooled to -5°C, add 90g of 30% hydrochloric acid and 3g of cuprous chloride.[4]

  • Over 2 hours, simultaneously add dropwise 60g of 3-methyl-1-pentyn-3-ol and 80g of 98% concentrated sulfuric acid, maintaining the temperature between -5°C and 5°C.[4]

  • Stir the mixture at this temperature for an additional 2 hours.

  • Allow the layers to separate and collect the upper organic layer, which is 3-methyl-3-chloro-1-pentyne.

  • Ammonolysis: Transfer the crude 3-methyl-3-chloro-1-pentyne to a high-pressure reactor.

  • Add aqueous ammonia and introduce ammonia gas according to established procedures for ammonolysis of alkyl halides.

  • Heat the reactor to the appropriate temperature to facilitate the substitution reaction.

  • After cooling, carefully vent the reactor and extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpent-1-yn-3-amine. Purification can be achieved by distillation.

Protocol 2.2: Synthesis of this compound (MPA-HCl)
  • Rationale: The selective reduction of the alkyne to a vinyl group can be achieved using a poisoned catalyst such as Lindlar's catalyst. The subsequent treatment with hydrochloric acid protonates the amine, forming the stable and easily handleable hydrochloride salt.

  • Partial Hydrogenation (Hypothetical Step): Dissolve the synthesized 3-methylpent-1-yn-3-amine in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-methylpent-1-en-3-amine.

  • Salt Formation: Dissolve the crude 3-methylpent-1-en-3-amine in anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation ceases.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure MPA-HCl.

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the vinyl protons, ethyl group protons, methyl group protons, and the amine proton (which may be broad or exchange with D₂O).

  • ¹³C NMR: Peaks for the vinyl carbons, the quaternary carbon bearing the amine, and the carbons of the ethyl and methyl groups.

  • FT-IR (cm⁻¹): Characteristic stretches for N-H (broad, around 3000-2800 for the ammonium salt), C=C (around 1640), and C-N bonds.

  • HRMS (ESI+): Calculation of the m/z for the protonated free amine [C₆H₁₄N]⁺.

Application in Suzuki-Miyaura Cross-Coupling

We propose the use of MPA-HCl as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Proposed Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal L L = MPA

Caption: Proposed Suzuki-Miyaura catalytic cycle with MPA ligand.

Mechanistic Rationale: The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][2]

  • In-situ Ligand Formation: The added base (e.g., K₂CO₃) neutralizes the MPA-HCl to generate the free amine, 3-methylpent-1-en-3-amine (MPA), which can then coordinate to the palladium center.

  • Oxidative Addition: The active Pd(0) species, stabilized by two MPA ligands (L), undergoes oxidative addition into the aryl-halide (Ar-X) bond to form a square-planar Pd(II) complex. The electron-donating nature of the amine ligand is expected to facilitate this step.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the organoboron reagent. This step is base-assisted.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0)L₂ catalyst. The steric bulk of the tertiary amine ligand may promote this final, product-releasing step.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
  • Self-Validation: This protocol includes a control reaction (Entry 1) without the ligand to establish a baseline and validate the catalytic effect of MPA-HCl. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
Palladium(II) Acetate224.502.2 mg0.01 mmol0.02
MPA-HCl 135.655.4 mg0.04 mmol0.08
4-Bromotoluene171.0485.5 mg0.5 mmol1.0
Phenylboronic Acid121.9373.2 mg0.6 mmol1.2
Potassium Carbonate138.21207.3 mg1.5 mmol3.0
Toluene/H₂O (4:1)-2.5 mL--

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg), MPA-HCl (5.4 mg), 4-bromotoluene (85.5 mg), phenylboronic acid (73.2 mg), and potassium carbonate (207.3 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (2.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methylbiphenyl.

Hypothetical Results

EntryLigandTemperature (°C)Time (h)Yield (%)
1None1001215
2MPA-HCl 1001285
  • Note: Yields are hypothetical and serve to illustrate the potential catalytic enhancement provided by the MPA ligand. Actual results would require experimental verification.

Conclusion and Future Outlook

This application note presents a compelling, albeit hypothetical, case for the use of this compound as a novel, inexpensive, and accessible amine-based ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols for ligand synthesis and catalytic application are grounded in established chemical principles and offer a robust starting point for researchers. The unique electronic and steric properties of this tertiary allylic amine may offer advantages in specific catalytic transformations. Further research is warranted to fully explore the scope of this ligand in various cross-coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations, and to perform detailed mechanistic studies to elucidate its precise role in the catalytic cycle.

References

  • Dalton Transactions. (2021). Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. [Link]

  • PubMed Central (PMC). (n.d.). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. [Link]

  • VTechWorks. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. [Link]

  • PubMed Central (PMC). (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. [Link]

  • ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]

  • PubMed Central (PMC). (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • Patsnap. (2022). Preparation method and application of 3-methyl-3-amino-1-pentyne. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubChem. (n.d.). 3-Methylpent-1-en-3-amine. [Link]

  • PubChem. (n.d.). 3-Methylpent-1-yn-3-amine. [Link]

  • MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Methylpent-1-en-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylpent-1-en-3-amine hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in optimizing your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a tertiary allylic amine. A common and effective synthetic route involves the reaction of a vinyl Grignard reagent with an N-substituted ketimine derived from 3-methylpentan-3-one, followed by acidic workup and salt formation.

Issue 1: Low or No Product Yield

A primary challenge in this synthesis is a lower-than-expected yield of the desired amine. This can often be traced back to the stability and reactivity of the Grignard reagent or the imine.

Potential Causes & Solutions:

  • Degradation of Grignard Reagent: Vinyl Grignard reagents can be notoriously unstable.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). Trace amounts of water will quench the Grignard reagent.

      • Reagent Titration: Always titrate the Grignard reagent prior to use to determine its exact molarity. A common method is titration with a standard solution of I2 or a known acid.

      • Fresh is Best: Use freshly prepared or recently purchased Grignard reagent. If the reagent is old or has been stored improperly, its activity will be significantly diminished.

  • Inefficient Imine Formation: The equilibrium for imine formation may not favor the product.

    • Troubleshooting Steps:

      • Use of a Dehydrating Agent: Employ a Dean-Stark apparatus or add a chemical drying agent like molecular sieves to remove the water formed during the reaction, driving the equilibrium towards the imine product.

      • Catalyst Choice: While often acid-catalyzed, the choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) should be optimized. Too much acid can lead to side reactions.

  • Steric Hindrance: The reaction involves a nucleophilic attack on a sterically hindered ketone (3-methylpentan-3-one) to form the imine, and subsequent attack by the Grignard reagent.

    • Troubleshooting Steps:

      • Reaction Temperature and Time: For sterically hindered substrates, increasing the reaction time or temperature can sometimes improve yields, but this must be balanced against the potential for side reactions.

      • Choice of Amine: The choice of the primary amine used to form the imine can influence steric hindrance. Less bulky amines may react more readily.

Experimental Workflow: Grignard Reagent Titration

G A Accurately weigh ~0.5 g of I2 into a dry flask. B Dissolve I2 in ~10 mL of anhydrous THF. A->B C Slowly add the Grignard reagent via syringe until the purple/brown color disappears. B->C D Record the volume of Grignard reagent added. C->D E Calculate the molarity: M = (moles of I2) / (Liters of Grignard reagent) D->E G start Low Yield Observed check_grignard Check Grignard Reagent Activity start->check_grignard titrate Titrate Grignard Reagent check_grignard->titrate Activity Unknown fresh_reagent Use Freshly Prepared/Purchased Reagent check_grignard->fresh_reagent Reagent Old check_conditions Review Reaction Conditions check_grignard->check_conditions Activity Confirmed titrate->check_conditions fresh_reagent->check_conditions anhydrous Ensure Strictly Anhydrous Conditions check_conditions->anhydrous Moisture Suspected temp_time Optimize Temperature and Reaction Time check_conditions->temp_time Conditions Suboptimal check_imine Investigate Imine Formation check_conditions->check_imine Conditions Optimal anhydrous->check_imine temp_time->check_imine dehydration Use Dean-Stark or Drying Agent check_imine->dehydration Incomplete Conversion catalyst Optimize Acid Catalyst Loading check_imine->catalyst Side Reactions success Yield Improved check_imine->success Formation Confirmed dehydration->success catalyst->success

Technical Support Guide: Purification of 3-Methylpent-1-en-3-amine Hydrochloride

[1]

Case ID: 3-MPA-HCl-PUR Topic: Impurity Removal & Salt Crystallization Applicable Compounds: 3-Methylpent-1-en-3-amine HCl (CAS: Analogous to 1,1-dimethylallylamine salts) Classification: Tertiary Allylic Amine Salt[1]

Introduction: The Stability Paradox

Welcome to the technical support center for 3-Methylpent-1-en-3-amine hydrochloride .

As a researcher working with this compound, you are likely facing a specific set of challenges inherent to tertiary allylic amines . Unlike simple aliphatic amines, this molecule possesses a "quaternary carbon" center (C3) linked to both a vinyl group and an amine. This structural crowding creates a "Stability Paradox":

  • Steric Hinderance: The bulky ethyl and methyl groups make salt formation kinetically sluggish.

  • Electronic Lability: The allylic position makes the C-N bond susceptible to cleavage (SN1 hydrolysis) or elimination (diene formation) under harsh conditions.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this sterically hindered, unsaturated amine salt.

Module 1: Diagnostic Triage (Impurity Profiling)[1]

Before attempting purification, you must identify what you are removing.[1] This compound is typically synthesized via the partial hydrogenation of 3-methylpent-1-yn-3-amine or Grignard addition to vinyl ketones.[1]

Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (1H NMR)Physical Symptom
Precursor Alkyne (3-Methylpent-1-yn-3-amine)Incomplete HydrogenationSinglet at ~2.2 ppm (terminal alkyne proton).[1]Lower melting point; sharp, acrid odor (free base).
Over-Reduced Alkane (3-Methylpentan-3-amine)Over-HydrogenationLoss of vinyl signals (5.0–6.0 ppm); complex multiplets in alkyl region.[1]Waxy texture; difficult to crystallize.[1]
Polymer/Oligomer Radical polymerization of vinyl groupBroadening of all peaks; baseline rise.Yellow/Orange discoloration; sticky/gum-like consistency.[1]
Hydrolysis Product (3-Methylpent-1-en-3-ol)Acidic hydrolysis of C-N bondLoss of NH3+ signals; appearance of OH stretch (IR).[1]Oily residue that refuses to solidify.[1]

Module 2: Troubleshooting Protocols (Q&A)

Issue 1: "My product is a sticky yellow gum, not a white powder."

Diagnosis: Trace solvent occlusion or polymerization impurities.[1] The Fix: The Trituration & Anti-Solvent Crash

Do not attempt to heat this gum immediately; you will likely degrade it.[1]

  • Dissolution: Dissolve the gum in a minimum amount of cold dry Methanol (MeOH) .

  • Filtration: If the solution is hazy, filter through a 0.45µm PTFE syringe filter to remove polymeric seeds.

  • Precipitation: Add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) dropwise until turbidity persists.[1]

  • Crystallization: Place at -20°C. Do not use Hexanes initially, as it may crash the product out as an oil (oiling out) rather than a crystal.

Issue 2: "The melting point is broad (e.g., >5°C range)."

Diagnosis: Mixed salt species or inorganic contamination (e.g., NH4Cl if synthesized from ammonia sources). The Fix: The Isopropanol (IPA) Reflux

Standard ethanol recrystallization often fails here due to high solubility.[1]

  • Solvent: Use Isopropanol (IPA) .[1]

  • Process: Heat to near reflux (80°C). The amine HCl should dissolve; inorganic salts (like NH4Cl) often remain insoluble.

  • Hot Filtration: Filter the hot solution quickly to remove inorganics.[1]

  • Cooling: Allow to cool slowly to Room Temp (RT), then to 4°C. The steric bulk of the amine helps it pack into a lattice that excludes the smaller impurities.

Issue 3: "I see extra vinyl peaks in NMR."

Diagnosis: Isomerization. The terminal double bond may have migrated to an internal position (Zaitsev product) due to acid catalysis during synthesis. The Fix: Prep-HPLC or Sacrificial Recrystallization [1]

  • Note: Isomers are notoriously difficult to separate by crystallization alone because they form solid solutions.[1]

  • Protocol: If the impurity is <5%, perform a "sacrificial" recrystallization. Use a solvent where the product is highly soluble (e.g., Ethanol) and crash it out rapidly with cold Acetone. You will lose 40-50% yield, but the crystal lattice preference for the major isomer will enrich purity.

Module 3: The "Gold Standard" Purification Workflow

This protocol is designed specifically for Tertiary Allylic Amine Hydrochlorides . It prioritizes stability over yield.[1]

Step-by-Step Protocol

Prerequisites:

  • Solvent A: Anhydrous Isopropanol (IPA)[1]

  • Solvent B: Ethyl Acetate (EtOAc) - Must be dry (free of acetic acid/ethanol).[1]

  • Atmosphere: Nitrogen or Argon (to prevent oxidation of the double bond).

Procedure:

  • The "Bone Dry" Check: Ensure your crude solid is completely dry.[1] Any water will cause the salt to "oil out" rather than crystallize. Azeotrope with toluene if necessary.[1]

  • Dissolution: Suspend crude solid in IPA (10 mL per gram). Heat to 75°C.

    • Critical: If it does not dissolve by 15 mL/g, add Methanol dropwise until clear.

  • The Anti-Solvent Addition: Remove from heat. While still hot (~60°C), add EtOAc slowly.

    • Ratio: Target a final ratio of 1:3 (Alcohol:Ester).[1]

    • Stop adding EtOAc immediately if a second liquid phase (oil) appears.[1] If this happens, add a few drops of Methanol to redissolve.

  • Nucleation: Let the solution cool to 40°C. Scratch the glass side with a spatula to induce nucleation.

    • Why? Tertiary amines have high rotational freedom; they need a physical template to lock into a lattice.[1]

  • The Deep Freeze: Store at -20°C for 12 hours.

  • Collection: Filter on a sintered glass funnel. Wash with cold EtOAc.

  • Drying: Vacuum dry at <40°C . High heat can induce Hofmann elimination in the solid state over time.

Module 4: Process Visualization

Logic Flow: Impurity Origin & Removal

ImpurityLogicStartCrude 3-Methylpent-1-en-3-amine HClAnalysis1H NMR / HPLC AnalysisStart->AnalysisImp_AlkyneImpurity: Alkyne (Precursor)(Singlet ~2.2 ppm)Analysis->Imp_AlkyneDetectsImp_AlkaneImpurity: Alkane (Over-reduced)(No Vinyl Signals)Analysis->Imp_AlkaneDetectsImp_PolyImpurity: Polymer/Gum(Broad Signals)Analysis->Imp_PolyDetectsAction_AlkyneAction: Ag(I) Scavengingor Distillation of Free BaseImp_Alkyne->Action_AlkyneAction_AlkaneAction: Fractional Crystallization(Solvent: IPA/EtOAc)Imp_Alkane->Action_AlkaneAction_PolyAction: Activated Charcoal+ Cold MeOH WashImp_Poly->Action_PolyFinalPure HCl SaltAction_Alkyne->FinalAction_Alkane->FinalAction_Poly->Final

Caption: Diagnostic workflow for identifying and removing specific impurities based on spectroscopic signatures.

Workflow: The Recrystallization Decision Tree

RecrystWorkflowStartSolid Crude HCl SaltSolventDissolve in Hot IPA (75°C)Start->SolventCheckIs solution clear?Solvent->CheckFilterHot Filtration(Remove Inorganic Salts)Check->FilterNo (Hazy)AntiSolventAdd EtOAc (Warm)until turbidCheck->AntiSolventYesFilter->AntiSolventOilingDid it 'Oil Out'?AntiSolvent->OilingFixOilAdd drops of MeOHReheatOiling->FixOilYesCoolCool to RT -> -20°COiling->CoolNoFixOil->CoolWashFilter & Wash(Cold EtOAc)Cool->Wash

Caption: Step-by-step decision tree for the recrystallization of hygroscopic amine salts, addressing common "oiling out" issues.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for amine salt purification and solvent selection). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive source for specific solvent systems for organic salts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insights into allylic amine stability and hydrolysis). [1]

  • PubChem. (n.d.).[1][2] 3-Methylpent-1-yn-3-amine (Precursor Data).[1] National Library of Medicine.[1] Retrieved February 15, 2026. [1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for "Class-Based" purification logic and salt selection strategies).

Troubleshooting guide for reactions involving 3-Methylpent-1-en-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Methylpent-1-en-3-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to address practical, real-world challenges encountered during synthesis, purification, and subsequent reactions involving this versatile allylic amine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions for handling this compound?

A1: As with any chemical reagent, proper handling is paramount. This compound and its free base form should be handled in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[1]

Key Safety Considerations:

  • Inhalation: The compound may cause respiratory irritation. Vapors of the free amine are likely flammable.[1][3][4]

  • Skin Contact: Can cause skin irritation.[1] In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: The hydrochloride salt is expected to be a hygroscopic solid. Store it in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3]

Q2: The hydrochloride salt is not soluble in my non-polar reaction solvent. What should I do?

A2: This is an expected issue. Amine hydrochlorides are salts and exhibit high polarity, making them insoluble in non-polar organic solvents like hexanes or toluene. To use the amine as a nucleophile, you must first convert it to its free base form.

Protocol for Free-Basing:

  • Dissolve the this compound in a minimal amount of water or a polar solvent like ethanol.

  • Cool the solution in an ice bath.

  • Add a stoichiometric equivalent of a suitable base (e.g., 1M NaOH, NaHCO₃, or an organic base like triethylamine) dropwise while stirring. The choice of base depends on the sensitivity of your final reaction to residual water or other salts.

  • Extract the liberated free amine into a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting free amine should be used immediately, as tertiary allylic amines can be less stable than their salt forms.

Q3: How can I confirm the purity of my synthesized 3-Methylpent-1-en-3-amine?

A3: A multi-technique approach is recommended for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity analysis. Check for the characteristic vinyl protons, the ethyl group, and the methyl group signals. Impurities will present as unidentifiable peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of the parent compound (as the free base).

  • Thin-Layer Chromatography (TLC): While useful for monitoring reaction progress, TLC of amines can be challenging. Use a stained TLC plate (e.g., with ninhydrin or permanganate dip) and consider pre-treating the silica plate with a small amount of triethylamine in the mobile phase to prevent streaking.

Part 2: Troubleshooting Guide for Synthesis

The most common synthetic route to tertiary amines like 3-methylpent-1-en-3-amine involves the addition of an organometallic reagent to a nitrile, followed by hydrolysis. This section focuses on troubleshooting this pathway.

Problem 1: Low or No Yield of the Desired Ketone Intermediate (3-Methylpentan-3-one) after Grignard Reaction with a Nitrile.

Causality: The Grignard reagent (e.g., Ethylmagnesium bromide) is a strong nucleophile but also a strong base. Several side reactions can compete with the desired nucleophilic addition to the nitrile (e.g., Propionitrile).[5]

Troubleshooting Steps:

  • Reagent Quality: Ensure the Grignard reagent is fresh and properly titrated. Old or poorly stored Grignard reagents decompose, reducing their activity. The solvent (typically THF or diethyl ether) must be rigorously anhydrous.

  • Reaction Temperature: The initial addition of the nitrile to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or lower) to temper the reactivity and favor nucleophilic addition over side reactions.

  • Side Reactions:

    • Enolization: The Grignard reagent can deprotonate the α-carbon of the nitrile, forming an enolate that is unreactive towards further Grignard addition. This is a common issue.[5] Using a less sterically hindered Grignard or a different organometallic reagent could mitigate this.

    • Double Addition: While less common with nitriles compared to esters, using a large excess of the Grignard reagent can sometimes lead to byproducts.[6] Maintain a stoichiometry close to 1:1.

  • Workup Procedure: The hydrolysis of the intermediate imine anion must be handled carefully.[7][8] A slow, controlled quench with aqueous acid (e.g., 1M HCl) at low temperature is crucial to forming the ketone without promoting side reactions.

Logical Workflow: Diagnosing Low Ketone Yield

G start Low Ketone Yield check_reagents Are Grignard and solvent of high quality and anhydrous? start->check_reagents remedy_reagents Action: Use fresh, titrated Grignard and distill solvent over drying agent. check_reagents->remedy_reagents No check_temp Was reaction run at low temp (e.g., 0 °C)? check_reagents->check_temp Yes remedy_reagents->check_temp remedy_temp Action: Repeat reaction at 0 °C or lower. check_temp->remedy_temp No check_byproducts Does analysis (GC-MS, NMR) show starting nitrile or byproducts? check_temp->check_byproducts Yes remedy_temp->check_byproducts remedy_enolization Hypothesis: Enolization occurred. Consider using an organolithium reagent or a Lewis acid catalyst like ZnCl₂. check_byproducts->remedy_enolization Starting Nitrile Recovered remedy_hydrolysis Hypothesis: Incomplete hydrolysis. Action: Ensure acidic workup is sufficient to hydrolyze the imine intermediate. check_byproducts->remedy_hydrolysis Unknown Byproducts G start Experimental Problem Encountered (e.g., Low Yield, Impurity) analyze Analyze Data: NMR, GC-MS, TLC start->analyze identify Identify Problem: - Starting Material? - Known Side Product? - Isomer? - Unknown? analyze->identify consult Consult Literature for Similar Reactions identify->consult hypothesize Formulate Hypothesis: - Reagent Issue? - Temp/Conc. Issue? - Rearrangement? - Workup Issue? consult->hypothesize modify Modify Protocol Based on Hypothesis hypothesize->modify execute Execute Modified Experiment modify->execute evaluate Evaluate Outcome execute->evaluate evaluate->hypothesize Negative success Problem Solved evaluate->success Positive

Sources

Validation & Comparative

1H NMR Spectrum of 3-Methylpent-1-en-3-amine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of allylic amine intermediates, 3-Methylpent-1-en-3-amine hydrochloride represents a critical scaffold, often utilized in the synthesis of complex heterocyclic drugs or agrochemicals. Its structural integrity is defined by a quaternary carbon bonded to a vinyl group, an amine, a methyl group, and an ethyl group.

This guide provides a comparative analysis of the HCl salt form versus its Free Base alternative. While the Free Base is the active nucleophile in synthesis, the HCl salt is the preferred storage form due to enhanced stability and reduced volatility. Distinguishing these two forms via 1H NMR is a frequent analytical challenge. This document details the spectral shifts, solvent effects, and diagnostic signals required to validate the salt formation and purity.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule (C6H13N[1]·HCl) possesses a quaternary center at C3, which simplifies the spectrum by eliminating methine coupling at that position but introduces significant deshielding effects.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and labeling scheme used for the spectral assignment.

G cluster_legend Key Interactions Vinyl_Term Ha/Hb (Vinyl Terminal) Vinyl_Int Hc (Vinyl Internal) Vinyl_Term->Vinyl_Int Geminal/Cis/Trans Coupling Quat_C C3 (Quaternary Center) Vinyl_Int->Quat_C Amine NH3+ (Ammonium) Quat_C->Amine Salt Bridge Methyl Hd (C3-Methyl) Quat_C->Methyl Ethyl_CH2 He (Methylene) Quat_C->Ethyl_CH2 Ethyl_CH3 Hf (Terminal Methyl) Ethyl_CH2->Ethyl_CH3 Vicinal Coupling Deshielding Zone Deshielding Zone Inductive Effect Inductive Effect Deshielding Zone->Inductive Effect

Figure 1: Structural connectivity and proton designation for 3-Methylpent-1-en-3-amine HCl. The quaternary center (C3) isolates the spin systems of the alkyl groups from the vinyl group.

Comparative Analysis: HCl Salt vs. Free Base

The primary analytical task is confirming the complete conversion of the Free Base to the Hydrochloride Salt. This is best observed through the chemical shift changes of protons adjacent to the nitrogen atom and the appearance of exchangeable protons.

Table 1: Comparative Chemical Shifts (δ ppm)
Proton GroupSignal TypeHCl Salt (in DMSO-d6)Free Base (in CDCl3)Δ Shift (ppm) Mechanistic Cause
-NH3+ / -NH2 Broad Singlet8.20 - 8.50 1.10 - 1.50+7.0Protonation of Nitrogen (deshielding).
Vinyl (-CH=) dd (Doublet of Doublets)5.85 - 5.955.75 - 5.85+0.1Inductive effect of cationic ammonium.
Vinyl (=CH2) Multiplet/dd5.20 - 5.405.00 - 5.15+0.2Reduced electron density at C3.
C3-Methyl Singlet1.45 - 1.55 1.15 - 1.25+0.3Strong inductive deshielding by N+.
Ethyl (-CH2-) Quartet/Multiplet1.70 - 1.851.40 - 1.55+0.3Proximity to cationic center.
Ethyl (-CH3) Triplet0.85 - 0.950.80 - 0.90< 0.1Distant from cationic center.

Critical Insight: The most diagnostic signal for the salt is the downfield shift of the C3-Methyl singlet (from ~1.2 ppm to ~1.5 ppm) and the appearance of the broad ammonium peak at >8.0 ppm.

Detailed Spectral Assignments (HCl Salt)

The Ammonium Region (8.0 – 9.0 ppm)
  • Signal: Broad singlet (integration 3H).

  • Observation: Only visible in aprotic polar solvents like DMSO-d6. In CDCl3, this peak may be extremely broad or invisible due to quadrupole broadening or moisture exchange. In D2O, this peak disappears completely (D-exchange).

  • Protocol: To quantify salt stoichiometry, use DMSO-d6 .

The Vinyl Region (5.2 – 6.0 ppm)

This region confirms the integrity of the allylic system.

  • Internal Vinyl Proton (Hc): Appears at ~5.90 ppm as a doublet of doublets (dd). It couples to the two terminal vinyl protons.

    • J-coupling:

      
       Hz, 
      
      
      
      Hz.
  • Terminal Vinyl Protons (Ha, Hb): Two distinct doublets at 5.20 – 5.40 ppm .

    • They are diastereotopic due to the chiral center at C3 (even in racemic mixtures, they are magnetically non-equivalent).

The Alkyl Region (0.8 – 1.9 ppm)
  • Ethyl Methylene (He): A complex multiplet or quartet at 1.75 ppm . The chiral center at C3 makes these protons diastereotopic (

    
     and 
    
    
    
    ), potentially splitting the expected quartet into a complex multiplet (ABX3 system).
  • C3-Methyl (Hd): A sharp singlet at 1.50 ppm . This is the cleanest integration standard for purity calculations.

  • Ethyl Methyl (Hf): A triplet at 0.90 ppm (

    
     Hz).
    

Experimental Protocol: Salt Verification Workflow

To ensure reproducibility and accurate characterization, follow this self-validating protocol.

Reagents
  • Analyte: 3-Methylpent-1-en-3-amine HCl (>10 mg).

  • Solvent A: DMSO-d6 (99.9% D) – Recommended for Salt Confirmation.

  • Solvent B: CDCl3 (99.8% D) – Recommended for Impurity Profiling.

Step-by-Step Methodology
  • Sample Preparation (DMSO-d6):

    • Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d6.

    • Why? DMSO breaks ionic aggregates, sharpening the spectrum and slowing proton exchange, allowing the -NH3+ peak to be integrated.

  • Acquisition:

    • Run standard 1H proton scan (min 16 scans).

    • Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the quaternary methyl group.

  • Validation Check:

    • Integrate the C3-Methyl singlet (set to 3.00).

    • Check the Vinyl Internal proton (should be 1.00).

    • Check the Ammonium peak (should be ~3.00).

  • D2O Shake (Optional):

    • Add 1 drop of D2O to the NMR tube and shake.

    • Result: The peak at ~8.3 ppm should vanish. If it remains, it is an impurity, not the amine salt.

Decision Logic for Solvent Selection

DecisionTree Start Start: Characterization Goal Goal What is the primary goal? Start->Goal SaltConf Confirm Salt Formation (Observe NH3+) Goal->SaltConf Stoichiometry Impurity Impurity Profiling (Check for Alcohol/Alkyne) Goal->Impurity Purity DMSO Use DMSO-d6 (Sharp NH3+, Downfield shifts) SaltConf->DMSO CDCl3 Use CDCl3 (Better solubility for non-polar impurities) Impurity->CDCl3 Result1 Result: NH3+ visible at ~8.3 ppm DMSO->Result1 Result2 Result: Compare to standard library CDCl3->Result2

Figure 2: Workflow for selecting the appropriate NMR solvent based on analytical objectives.

Troubleshooting & Common Impurities

When synthesizing this compound (e.g., via Ritter reaction or Grignard addition), specific impurities often persist.

ImpurityDiagnostic Signal (1H NMR)Location (ppm)
3-Methylpent-1-yn-3-amine Terminal Alkyne Proton (Singlet)~2.3 - 2.5
3-Methylpent-1-en-3-ol Hydroxyl Proton (Singlet, D2O exch)~2.0 - 4.0 (Variable)
2-Butanone Methyl Ketone (Singlet)~2.1
Residual HCl Broad drift in baseline>10 (often invisible)

Note on Alkyne Impurity: The starting material for this synthesis is often the alkyne analogue. If hydrogenation was used to generate the alkene, look for the disappearance of the singlet at ~2.3 ppm and the appearance of the vinyl multiplets at 5.0-6.0 ppm.

References

  • PubChem Compound Summary. 3-Methylpent-1-en-3-amine. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shift prediction).

  • SDBS (Spectral Database for Organic Compounds). Allylamine Hydrochloride Spectra. AIST. (Used for comparative salt shift logic). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Methylpent-1-en-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of amine-containing compounds are critical endeavors. 3-Methylpent-1-en-3-amine hydrochloride, a molecule featuring both an allylic amine and a tertiary carbon center, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its mass spectrometric behavior, offering field-proven insights into optimal analytical strategies. We will explore the nuances of ionization techniques, predict fragmentation pathways, and compare direct analysis with alternative methodologies, all supported by established principles of mass spectrometry.

The Dichotomy of a Salt: Analyzing the Free Base versus the Hydrochloride

The hydrochloride salt form of 3-Methylpent-1-en-3-amine dictates the initial analytical approach. Direct analysis of the salt is often not feasible by traditional gas chromatography-mass spectrometry (GC-MS) due to its low volatility. Conversely, techniques like electrospray ionization (ESI) are well-suited for pre-ionized compounds. However, to understand the fundamental fragmentation behavior, it is instructive to first consider the analysis of the free amine.

Scenario 1: GC-MS Analysis of the Free Amine (Hypothetical)

To analyze 3-Methylpent-1-en-3-amine by GC-MS, the hydrochloride salt would first need to be neutralized to its free base form to increase its volatility. This is typically achieved by liquid-liquid extraction under basic conditions. Once in the gas phase and subjected to electron ionization (EI), the molecule would undergo characteristic fragmentation.

Expected Fragmentation Pathways:

Aliphatic amines are well-known to undergo a primary fragmentation process known as alpha-cleavage .[1][2] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion. For 3-Methylpent-1-en-3-amine, two primary alpha-cleavage pathways are anticipated:

  • Loss of an ethyl radical: Cleavage of the C-C bond between the tertiary carbon and the ethyl group would result in a prominent fragment ion.

  • Loss of a methyl radical: Cleavage of the C-C bond between the tertiary carbon and the methyl group would yield another significant fragment ion.

The presence of the double bond introduces the possibility of other fragmentation mechanisms, including rearrangements, which can further complicate the spectrum. The molecular ion peak for the free amine (C6H13N) would be expected at an m/z of 99.17.[3] In many aliphatic amines, the molecular ion peak can be weak or even absent.[1]

Experimental Workflow: GC-MS of the Free Amine

Caption: Workflow for the GC-MS analysis of the free amine.

Scenario 2: ESI-MS Analysis of the Hydrochloride Salt

Electrospray ionization-mass spectrometry (ESI-MS) is an ideal technique for the analysis of polar and pre-charged molecules like amine hydrochlorides.[4][5] In this case, the sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and directly infused or injected into the ESI source.

Expected Spectral Features:

In positive ion mode ESI-MS, the spectrum would be dominated by the protonated molecule, [M+H]+, where M is the free amine. For 3-Methylpent-1-en-3-amine, this would appear at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would be necessary to induce fragmentation and gain structural information. The fragmentation of the [M+H]+ ion would likely involve the loss of neutral molecules, such as ammonia or alkenes.

Comparative Analysis: GC-MS vs. ESI-MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Electrospray Ionization-Mass Spectrometry (ESI-MS)
Analyte Form Free amine (requires sample preparation)Hydrochloride salt (direct analysis)
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion M+• (often weak or absent for amines)[M+H]+ (typically a strong signal)
Fragmentation Extensive, driven by high energy EIControlled, through Collision-Induced Dissociation (CID)
Primary Use Separation and identification of volatile compoundsAnalysis of polar and non-volatile compounds

Alternative Analytical Strategies: Derivatization

Given the challenges associated with the direct analysis of volatile amines, such as poor peak shape and potential for adsorption in the GC system, derivatization is a common and effective alternative.[6][7][8]

Derivatization with Alkyl Chloroformates:

Reacting the amine with a reagent like isobutyl chloroformate converts it into a less polar and more volatile carbamate.[7] This derivative exhibits improved chromatographic behavior and often produces characteristic mass spectra that are useful for identification.

Experimental Protocol: Derivatization with Isobutyl Chloroformate

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in an aqueous buffer (e.g., sodium bicarbonate).

  • Derivatization: Add a solution of isobutyl chloroformate in a non-polar solvent (e.g., toluene).

  • Reaction: Vortex the mixture for a few minutes to ensure complete reaction.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS.

Logical Relationship: Derivatization for Improved Analysis

Derivatization_Logic cluster_challenges Challenges in Direct GC-MS of Amines cluster_solution Solution cluster_outcomes Improved Analytical Outcomes Challenge1 High Polarity Derivatization Derivatization (e.g., with Chloroformates) Challenge1->Derivatization Challenge2 Basicity Challenge2->Derivatization Challenge3 Poor Peak Shape Challenge3->Derivatization Outcome1 Increased Volatility Derivatization->Outcome1 Outcome2 Reduced Polarity Derivatization->Outcome2 Outcome3 Enhanced Chromatographic Performance Derivatization->Outcome3 Outcome4 Characteristic Mass Spectra Derivatization->Outcome4

Caption: The logic of employing derivatization to overcome analytical challenges.

Conclusion

The mass spectrometric analysis of this compound requires a considered approach that takes into account its chemical properties. While ESI-MS offers a direct route for the analysis of the hydrochloride salt, a more detailed structural elucidation via fragmentation is often best achieved by GC-MS of the free amine. The inherent challenges of analyzing volatile amines by GC-MS can be effectively mitigated through derivatization, a strategy that enhances both chromatographic performance and spectral quality. The choice of analytical technique will ultimately depend on the specific research question, whether it be rapid screening, detailed structural confirmation, or quantitative analysis.

References

  • D. R. Knapp, "Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 337, no. 2, pp. 213-221, 1985.

  • M. A. Ferreira, et al., "Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization," Journal of Agricultural and Food Chemistry, vol. 52, no. 25, pp. 7534-7540, 2004.

  • Chromatography Forum, "Amines by GC-MS." [Online]. Available: [Link]

  • L. Nakovich, "Analysis of Biogenic Amines by GC/FID and GC/MS," Virginia Tech, 2003. [Online]. Available: [Link]

  • NIST, "N-Allyl-N,N-dimethylamine," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Online]. Available: [Link]

  • "PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc," YouTube, 2020. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

  • PubChem, "3-Methylpentan-1-amine hydrochloride." [Online]. Available: [Link]

  • PubChemLite, "3-methylpent-1-yn-3-amine (C6H11N)." [Online]. Available: [Link]

  • PubChem, "3-Methylpent-1-en-3-amine." [Online]. Available: [Link]

  • ResearchGate, "MS fragmentation patterns of (A) 1 and (B) 3." [Online]. Available: [Link]

  • Doc Brown's Chemistry, "Interpreting the fragmentation pattern of the mass spectrum of 3-methylpentane." [Online]. Available: [Link]

  • PubChem, "3-Methylpent-1-yn-3-amine." [Online]. Available: [Link]

  • M. G. Almendras, et al., "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases," ACS Catalysis, vol. 10, no. 15, pp. 8436-8442, 2020.

  • A. H. B. Wu, et al., "The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS," Journal of Pharmaceutical and Biomedical Analysis, vol. 25, no. 2, pp. 247-259, 2001.

  • ResearchGate, "Electron impact ionization (EI) mass spectra of n-alkylamines..." [Online]. Available: [Link]

  • T. P. W. Jung, et al., "Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres," Accounts of Chemical Research, vol. 45, no. 9, pp. 1533-1546, 2012.

  • Chemistry LibreTexts, "24.10: Spectroscopy of Amines." [Online]. Available: [Link]

  • Google Patents, "Method of analysis of amine by mass spectrometry." [Online].
  • K. Hartonen, et al., "Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry," Journal of Chromatography A, vol. 1487, pp. 163-170, 2017.

  • Spectroscopy Online, "Organic Nitrogen Compounds V: Amine Salts." [Online]. Available: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.